

Hydrogen bonding potential of 4-Chloro-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	4-Chloro-3-fluorobenzenesulfonamide
CAS No.:	942035-78-1
Cat. No.:	B3338487

[Get Quote](#)

An In-depth Technical Guide to the Hydrogen Bonding Potential of **4-Chloro-3-fluorobenzenesulfonamide**

Executive Summary

This technical guide provides a comprehensive analysis of the hydrogen bonding capabilities of **4-Chloro-3-fluorobenzenesulfonamide**, a molecule of significant interest in medicinal chemistry and materials science. The sulfonamide moiety is a cornerstone of many therapeutic agents, and its ability to form directional hydrogen bonds is fundamental to its biological activity and physicochemical properties.[1][2] This document delineates the structural basis for hydrogen bonding in this specific molecule, outlines rigorous experimental and computational methodologies for its characterization, and discusses the implications of these interactions in drug design and crystal engineering. By integrating theoretical principles with actionable protocols, this guide serves as an essential resource for researchers engaged in the development of sulfonamide-based compounds.

Molecular Profile of 4-Chloro-3-fluorobenzenesulfonamide

A thorough understanding of a molecule's hydrogen bonding potential begins with its fundamental structure and electronic properties. **4-Chloro-3-fluorobenzenesulfonamide** (C₆H₅ClFNO₂S) is an aromatic sulfonamide characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂), a chlorine atom, and a fluorine atom.

Chemical and Physical Properties

The key properties of **4-Chloro-3-fluorobenzenesulfonamide** are summarized below. These parameters are foundational for experimental design and computational modeling.

Property	Value	Reference
CAS Number	942035-78-1	[3][4]
Molecular Formula	C ₆ H ₅ ClFNO ₂ S	[3][4][5]
Molecular Weight	209.63 g/mol	[3][4][5]
Hydrogen Bond Donors	1 (amine group)	[3]
Hydrogen Bond Acceptors	2 (sulfonyl oxygens)	[3]
SMILES	O=S(N) (C1=CC=C(C(F)=C1)Cl)=O	[3]

Identification of Hydrogen Bonding Sites

The capacity of **4-Chloro-3-fluorobenzenesulfonamide** to form hydrogen bonds is dictated by the presence of specific functional groups capable of acting as donors and acceptors.

- **Hydrogen Bond Donors:** The primary hydrogen bond donor site is the sulfonamide amine group (-NH₂). The two protons on the nitrogen atom are sufficiently acidic to form strong hydrogen bonds.
- **Hydrogen Bond Acceptors:** The primary hydrogen bond acceptor sites are the two electronegative oxygen atoms of the sulfonyl group (-SO₂-). [6][7] The fluorine atom, due to

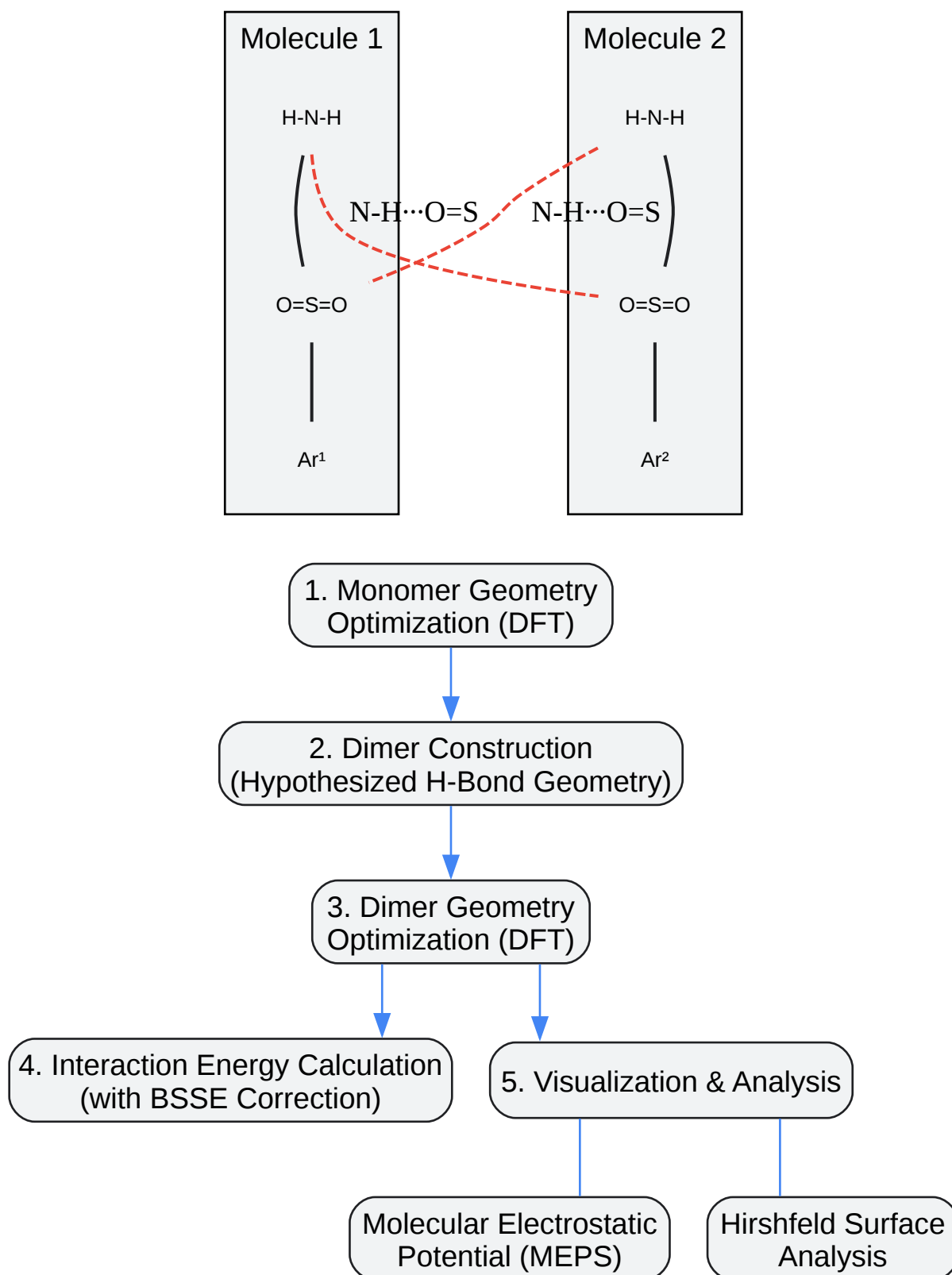
its high electronegativity, can also function as a weak hydrogen bond acceptor.

Caption: Key hydrogen bonding sites in **4-Chloro-3-fluorobenzenesulfonamide**.

Theoretical Framework of Hydrogen Bonding

The sulfonamide group is well-documented to form robust and predictable supramolecular structures through self-assembly.[2] The most common motif is the formation of a dimer via pairs of N-H...O=S hydrogen bonds, creating a stable eight-membered ring.[6]

The presence of electron-withdrawing halogen substituents (Cl and F) on the phenyl ring is expected to increase the acidity of the N-H protons. This occurs via an inductive effect, pulling electron density from the sulfonamide group and making the protons more electropositive. This enhanced acidity strengthens their capacity as hydrogen bond donors. Conversely, the electron-withdrawing nature of the ring may slightly decrease the basicity (acceptor strength) of the sulfonyl oxygens, creating a nuanced interplay that governs the overall stability of the resulting hydrogen-bonded network.



[Click to download full resolution via product page](#)

Caption: A typical workflow for the computational analysis of hydrogen bonding.

Protocol: Density Functional Theory (DFT) Calculations

- Monomer Optimization:
 - Build the 3D structure of **4-Chloro-3-fluorobenzenesulfonamide**.
 - Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).
- Dimer Construction & Optimization:
 - Construct a dimer based on the expected N-H...O=S hydrogen bonding pattern revealed by X-ray crystallography or chemical intuition.
 - Perform a full geometry optimization of the dimer using the same level of theory.
- Interaction Energy Calculation:
 - Calculate the electronic energy of the optimized dimer (E_{dimer}) and the individual monomers (E_{monomer}).
 - The uncorrected interaction energy is: $\Delta E = E_{\text{dimer}} - 2 * E_{\text{monomer}}$.
 - Trustworthiness: A crucial step is to correct for Basis Set Superposition Error (BSSE) using the counterpoise correction method. This ensures that the calculated interaction energy is not artificially inflated by basis set overlap.

Protocol: Visualizing Interactions

- Molecular Electrostatic Potential (MEPS) Mapping:
 - Using the optimized monomer geometry, calculate the MEPS and map it onto the electron density surface.
 - Interpretation: This visualization reveals electron-rich (negative potential, red/yellow) regions, which are the H-bond acceptor sites (e.g., sulfonyl oxygens), and electron-poor

(positive potential, blue) regions, which are the H-bond donor sites (e.g., amine hydrogens). [8]2. Hirshfeld Surface Analysis:

- Generate the Hirshfeld surface and the corresponding 2D fingerprint plots from the crystallographic information file (CIF).
- Interpretation: This analysis quantifies the different types of intermolecular contacts. Sharp spikes in the fingerprint plot corresponding to N...H and O...H contacts provide quantitative evidence of the prevalence and nature of the N-H...O hydrogen bonds. [1][8]

Implications in Drug Development and Materials Science

The hydrogen bonding profile of **4-Chloro-3-fluorobenzenesulfonamide** is not merely an academic curiosity; it is a critical determinant of its function and behavior.

- **Drug-Target Interactions:** As a sulfonamide, this molecule is a potential candidate for enzyme inhibition (e.g., carbonic anhydrases). [1]The N-H donors and S=O acceptors are perfectly positioned to form specific hydrogen bonds with amino acid residues (e.g., serine, threonine, asparagine, glutamine) in an enzyme's active site. A precise understanding of its H-bonding potential is therefore essential for rational drug design and predicting binding affinity.
- **Crystal Engineering and Polymorphism:** The way molecules pack in the solid state, which is largely governed by hydrogen bonding, dictates crucial material properties like solubility, dissolution rate, and stability. [2][6]Different hydrogen bonding arrangements can lead to different crystalline forms (polymorphs), each with a unique set of properties. Controlling polymorphism is a major focus in the pharmaceutical industry to ensure consistent product performance.

Conclusion

4-Chloro-3-fluorobenzenesulfonamide possesses a well-defined and robust hydrogen bonding capability centered on its sulfonamide functional group. The amine protons act as strong donors, while the sulfonyl oxygens serve as primary acceptors, predisposing the molecule to form predictable supramolecular assemblies such as dimers. The halogen substituents fine-tune these interactions through inductive effects. A comprehensive

characterization of this potential requires a synergistic application of experimental techniques, including single-crystal X-ray diffraction for geometric validation and spectroscopy for probing interactions in different states, alongside computational modeling to quantify the energetics and electronic underpinnings of the bonds. The insights gained from this integrated approach are paramount for advancing the use of this molecule in drug discovery and the development of novel crystalline materials.

References

- G. R. Desiraju, "Hydrogen Bonding in Sulfonamides," PubMed, 2001. [[Link](#)]
- A. A. Mohammed, et al., "Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches," Journal of Chemical Reviews, 2023. [[Link](#)]
- D. S. Grant, "Hydrogen bonding in sulfonamides," ResearchGate, 2001. [[Link](#)]
- M. J. D. Rogers, "How to identify hydrogen bonds and other non-covalent interactions from structure considerations?," Chemistry Stack Exchange, 2018. [[Link](#)]
- J. A. Foster, et al., "Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy," PMC, 2022. [[Link](#)]
- B. S. Olubiyi, et al., "Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides," MDPI, 2021. [[Link](#)]
- "The Hydrogen Bond," Chemistry LibreTexts, 2024. [[Link](#)]
- Y. Li, et al., "Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine," ACS Publications, 2023. [[Link](#)]
- S. J. Grabowski, "Experimental Methods and Techniques," Understanding Hydrogen Bonds, 2020. [[Link](#)]
- T. Borbulevych, et al., "Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives," PMC, 2025. [[Link](#)]

- R. Cabot, et al., "Polarisation effects on the H-bond acceptor properties of sulfonamides," RSC Publishing, 2010. [[Link](#)]
- R. Cabot, et al., "Polarisation effects on the H-bond acceptor properties of sulfonamides," University of Cambridge, 2024. [[Link](#)]
- S. J. Grabowski, "Orientation of Hydrogen Bond in H-Complexes of Sulfones and Sulfonamides," ResearchGate, 2004. [[Link](#)]
- "4-Chloro-3-fluorobenzenesulfonamide," Mol-Instincts Chemical Database, N.D. [[Link](#)]
- K. Shakuntala, et al., "4-Chloro-N-(3-chlorophenyl)benzenesulfonamide," PMC, 2011. [[Link](#)]
- B. T. Gowda, et al., "4-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide monohydrate," PMC, 2010. [[Link](#)]
- K. Shakuntala, et al., "4-Chloro-N-(2-chlorophenyl)benzenesulfonamide," ResearchGate, 2011. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [chemscene.com](https://www.chemscene.com) [[chemscene.com](https://www.chemscene.com)]
- 4. [scbt.com](https://www.scbt.com) [[scbt.com](https://www.scbt.com)]
- 5. 4-Chloro-3-fluorobenzenesulfonamide - CAS号 942035-78-1 - 摩熵化学 [molaid.com]
- 6. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

- [8. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- To cite this document: BenchChem. [Hydrogen bonding potential of 4-Chloro-3-fluorobenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3338487/docs#hydrogen-bonding-potential-of-4-chloro-3-fluorobenzenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)